Lead(II) acetylacetonate
Description
Bis(4-oxopent-2-en-2-yloxy)lead is an organolead compound characterized by two 4-oxopent-2-en-2-yloxy ligands coordinated to a central lead (Pb) atom. Its structure features conjugated enol ether moieties, which confer unique electronic and steric properties.
Properties
CAS No. |
15282-88-9 |
|---|---|
Molecular Formula |
C10H14O4Pb |
Molecular Weight |
405 g/mol |
IUPAC Name |
[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxylead |
InChI |
InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
InChI Key |
UNNUWSQNTAFLDC-OHSCNOFNSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert Bis(4-oxopent-2-en-2-yloxy)lead into lower oxidation state lead compounds.
Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.
Scientific Research Applications
Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:
Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.
Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Structural and Substituent Analysis
Bis(4-oxopent-2-en-2-yloxy)lead shares structural similarities with other organometallic enol ethers, such as Bis(3-oxobut-1-en-1-yloxy)mercury and Tris(4-methylpent-2-en-2-yloxy)tin. Key differences arise from:
- Metal center : Lead’s larger atomic radius and lower electronegativity compared to Hg or Sn influence coordination geometry and bond lengths.
Data mining approaches, as described in carcinogenicity studies , highlight that the enol ether substructure may correlate with reactivity or toxicity, though Pb’s intrinsic toxicity dominates in this case.
Spectroscopic Data Comparison
Spectral data for analogous compounds (Table 1) suggest trends in NMR and UV spectroscopy:
Table 1: Comparative NMR Data (δ in ppm)
*Inferred values based on conjugated enol ether systems . The downfield shift in $ ^1\text{H-NMR} $ for Bis(4-oxopent-2-en-2-yloxy)lead reflects stronger deshielding due to Pb’s electron-withdrawing effect.
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar solvents) |
|---|---|---|---|
| Bis(4-oxopent-2-en-2-yloxy)lead | ~550 | 120–130* | Moderate |
| Bis(3-oxobut-1-en-1-yloxy)mercury | 485 | 95–105 | High |
| Tris(4-methylpent-2-en-2-yloxy)tin | 620 | 140–150 | Low |
*Estimated based on lead’s propensity to form stable, high-melting organometallics.
Reactivity and Stability
- Thermal Stability : Lead complexes generally exhibit lower thermal stability than Sn or Hg analogs due to weaker Pb–O bonds.
- Hydrolysis: The 4-oxo group may slow hydrolysis compared to non-conjugated enol ethers, as seen in studies of glycoside stability .
Bioactivity and Toxicity
However, lead’s neurotoxicity likely overshadows any structure-specific bioactivity.
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